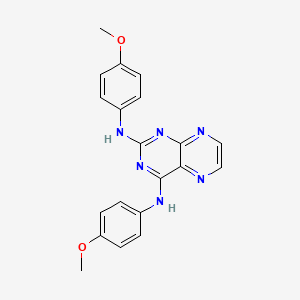
N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine” is a chemical compound with the molecular formula C20H18N6O2 . It is a derivative of pteridine-2,4-diamine, a class of compounds that have been studied for their potential anti-inflammatory properties . These compounds have been found to act as radical scavengers and inhibitors of lipoxygenase, an enzyme involved in the inflammatory response .
Synthesis Analysis
The synthesis of N-substituted 2,4-diaminopteridines, which includes “N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine”, involves several steps . The general process includes the following reactions :Molecular Structure Analysis
The molecular structure of “N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine” is based on the 2,4-diaminopteridine core . This core is substituted with two 4-methoxyphenyl groups at the N2 and N4 positions .Chemical Reactions Analysis
Pteridine-2,4-diamine derivatives, including “N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine”, have been evaluated as antioxidants in several assays . Many of these compounds exhibited potent lipid antioxidant properties . Some are also inhibitors of soybean lipoxygenase, with IC50 values extending down to 100 nM for both targets .Aplicaciones Científicas De Investigación
Perovskite Solar Cells
N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine: derivatives have been explored as hole transporting materials (HTMs) for perovskite solar cells (PSCs). These organic small molecules are crucial for PSCs as they facilitate the transport of holes from the perovskite layer to the metal electrodes, reducing non-radiative recombination and enhancing device efficiency . The derivatives exhibit good stability and high hole mobility, which are essential properties for efficient HTMs. Computational models, combined with experimental validation, have shown that these derivatives can lead to PSC devices with improved power conversion efficiency (PCE), highlighting their potential in next-generation solar energy technologies .
Organic Electronics
In the realm of organic electronics, N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine derivatives can be used to design and synthesize materials with appropriate frontier molecular orbitals. These materials can exhibit desirable optical properties and high hole mobility, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The ability to fine-tune the molecular structure of these derivatives allows for the optimization of electronic properties to meet specific requirements of various organic electronic devices.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various proteins and enzymes, playing a significant role in cellular processes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to have good stability and high mobility, which can impact their bioavailability .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Direcciones Futuras
The 2,4-diaminopteridine core, which is present in “N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine”, represents a new scaffold for lipoxygenase inhibition and anti-inflammatory properties . Future research could focus on further exploring the therapeutic potential of these compounds in diseases involving oxidative stress and inflammation .
Propiedades
IUPAC Name |
2-N,4-N-bis(4-methoxyphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-27-15-7-3-13(4-8-15)23-19-17-18(22-12-11-21-17)25-20(26-19)24-14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDOBXQSYXOSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

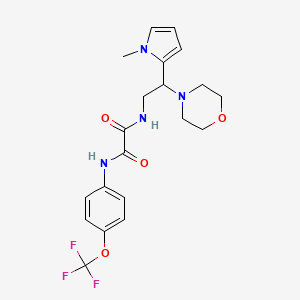
![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2876970.png)
![7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2876971.png)
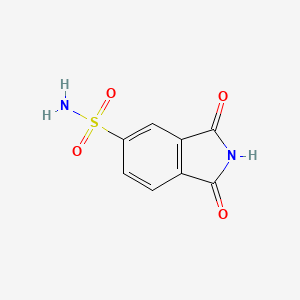
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2876974.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B2876975.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2876978.png)
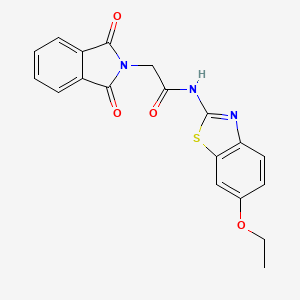
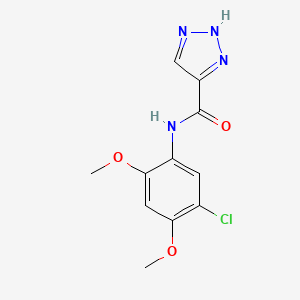
![5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine](/img/structure/B2876983.png)
![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)
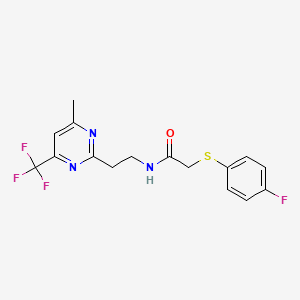
![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2876988.png)
![1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2876989.png)